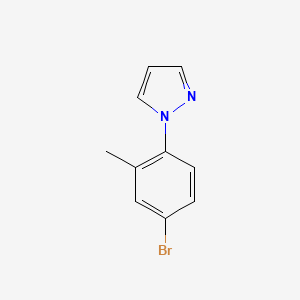

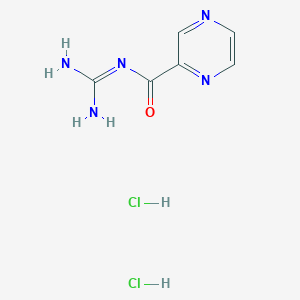

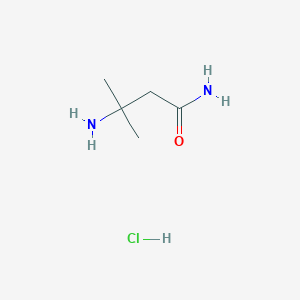

![molecular formula C7H5ClN4 B1378650 4-Chloropyrido[2,3-d]pyrimidin-7-amine CAS No. 1423034-11-0](/img/structure/B1378650.png)

4-Chloropyrido[2,3-d]pyrimidin-7-amine

Overview

Description

“4-Chloropyrido[2,3-d]pyrimidin-7-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of inhibiting the CpCDPK1 enzyme and blocking the proliferation of the C. parvum parasite . It has also been studied for its antitubercular activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has been used to produce compounds with antitubercular activity . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, which is then used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloropyrido[2,3-d]pyrimidin-7-amine” include a molecular weight of 180.6 and a melting point of 170-172 degrees Celsius .

Scientific Research Applications

-

Anti-inflammatory Activities

- Field : Pharmacology

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .

- Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis of New Compounds

- Field : Organic Chemistry

- Application : The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin- 5-yl)acrylonitrile, which was further used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .

- Methods : These derivatives are capable of intramolecular cyclization with the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .

- Results : Performing the reaction with 4-amino-6-chloropyrimidine-5-carbaldehyde led to 7-amino-4-chloropyrido[2,3-d]pyrimidine, a promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines .

-

Antiviral Study

- Field : Virology

- Application : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

- Methods : The antiviral activity was compared with the well-known antiviral commercial drug, Ribavirin .

- Results : Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

-

Kinase Inhibitors

- Field : Pharmacology

- Application : Compounds similar to “4-Chloropyrido[2,3-d]pyrimidin-7-amine” are used in the synthesis of kinase inhibitors . These inhibitors interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .

- Methods : The synthesis of these inhibitors involves various chemical reactions .

- Results : The inhibitors can potentially be used in disease treatment .

-

Antitubercular Agents

- Field : Pharmacology

- Application : Compounds similar to “4-Chloropyrido[2,3-d]pyrimidin-7-amine” have been explored as antitubercular agents .

- Methods : The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives were studied .

- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application : “4-Chloropyrido[2,3-d]pyrimidin-7-amine” finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

- Methods : The compound is used in various chemical reactions to produce other compounds .

- Results : Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

-

Inhibitors of Tyrosine Kinases

- Field : Pharmacology

- Application : Compounds similar to “4-Chloropyrido[2,3-d]pyrimidin-7-amine” are used in the synthesis of inhibitors that selectively inhibit the activity of various tyrosine kinases . These enzymes catalyze phosphate transfer from ATP to tyrosine residues in proteins and represent important targets for antitumor drugs .

- Methods : The synthesis of these inhibitors involves various chemical reactions .

- Results : Some 2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones act as inhibitors of Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, as well as are selective inhibitors of phosphodiesterase type 5 (PDE5) .

-

Treatment of Arthritis, Hepatitis C, and Type II Diabetes

- Field : Pharmacology

- Application : Some pyrido[2,3-d]pyrimidin-7-ones have proved to be effective drugs for the treatment of arthritis, hepatitis C, and type II diabetes .

- Methods : The synthesis of these drugs involves various chemical reactions .

- Results : These drugs have shown promising results in the treatment of these diseases .

-

Antitumor and Antiproliferative Activity

-

Adenosine Receptor Antagonists

- Field : Pharmacology

- Application : Some 4,7-diamino-substituted pyrido[2,3-d]pyrimidines act as inhibitors of cyclin-dependent kinase CDK2, as well as adenosine receptor antagonists .

- Methods : The synthesis of these drugs involves various chemical reactions .

- Results : These drugs have shown promising results in the treatment of diseases .

properties

IUPAC Name |

4-chloropyrido[2,3-d]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJFEIGJUKIOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyrido[2,3-d]pyrimidin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

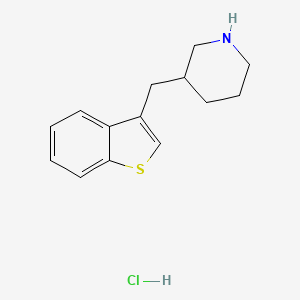

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)

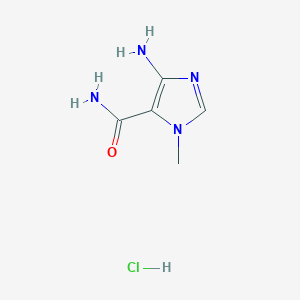

![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)

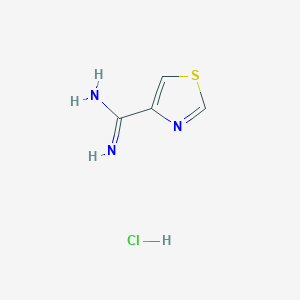

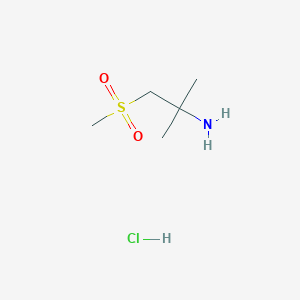

![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)

![7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B1378583.png)